

Commercial Suppliers and Technical Guide for 6-Bromo-5-methylpicolinic Acid

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Compound of Interest

Compound Name: 6-Bromo-5-methylpicolinic acid

Cat. No.: B596451

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For researchers, scientists, and professionals in drug development, securing a reliable supply of key chemical intermediates is paramount. This technical guide provides an in-depth overview of commercial suppliers for **6-bromo-5-methylpicolinic acid** (CAS No. 1211516-25-4), a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Summary of Commercial Suppliers

Sourcing of **6-bromo-5-methylpicolinic acid** can be achieved through various chemical suppliers, ranging from large, well-established companies to more specialized niche providers. The following table summarizes key quantitative data for a selection of commercial suppliers to facilitate easy comparison. Please note that availability and pricing are subject to change and direct inquiry with the suppliers is recommended for the most current information.

Supplier	Location	Purity	CAS Number	Additional Notes
BLD Pharmatech Ltd.	Shanghai, China	95+%	1211516-25-4	A leading manufacturer and supplier of a wide range of research chemicals. [1]
Sigma-Aldrich (Merck)	Global	≥95%	1211516-25-4	A major global supplier of chemicals and laboratory equipment, offering various grades of products.
Zhejiang Jiuzhou Pharmaceutical Co., Ltd.	Zhejiang, China	99%	1211516-25-4	Specializes in the development and production of organic intermediates. [2]
Dayang Chem (Hangzhou) Co., Ltd.	Hangzhou, China	Not Specified	1211516-25-4	A high-tech enterprise focused on chemical product research, production, and trade. [3]
Hangzhou LEAP Chem Co., Ltd.	Hangzhou, China	Industrial Grade/95% (for methyl ester)	1209093-48-0 (methyl ester)	A specialized fine chemical supplier for research, development, and production. [4]

chemPUR

Feinchemikalien

und

Germany

Not Specified

1211516-25-4

Forschungsbedar

f GmbH

A supplier of fine chemicals for research purposes.

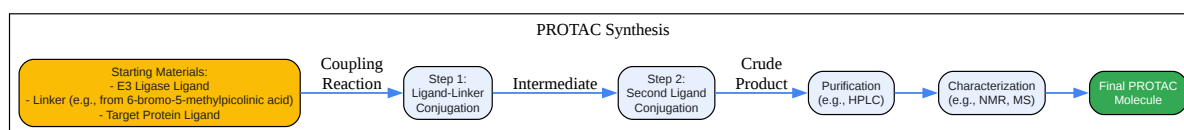
Key Applications in Drug Discovery

6-Bromo-5-methylpicolinic acid and its derivatives are of significant interest in drug discovery, primarily due to their utility as fragments for the synthesis of more complex molecules. The presence of the bromine atom and the carboxylic acid functionality on the pyridine ring allows for versatile chemical modifications, such as cross-coupling reactions and amide bond formations.

One of the most prominent applications is in the development of Proteolysis-Targeting Chimeras (PROTACs).^{[5][6][7]} PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^{[8][9]} The picolinic acid scaffold can serve as a linker component or as part of the ligand that binds to the E3 ligase or the target protein.

Illustrative Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, a key application for **6-bromo-5-methylpicolinic acid** derivatives.



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Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Representative Experimental Protocol: Synthesis of a Picolinic Acid Derivative

While a specific protocol for the synthesis of **6-bromo-5-methylpicolinic acid** is not readily available in the public domain, the following is a representative procedure for the synthesis of a similar picolinic acid derivative, which can be adapted by a skilled synthetic chemist. This protocol is for illustrative purposes only and may require optimization.

Synthesis of 6-Bromo-2-pyridinecarboxylic Acid Methyl Ester

This procedure involves the oxidation of the corresponding methylpyridine followed by esterification.^[10]

Step 1: Oxidation of 6-Bromo-2-methylpyridine

- To a reaction flask, add 6-bromo-2-methylpyridine and water.
- Heat the mixture to 60-65 °C with stirring.
- Add potassium permanganate (KMnO₄) in portions, maintaining the temperature.
- Continue stirring and heating for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and filter to remove manganese dioxide.
- Adjust the pH of the filtrate to 1.5-2 with hydrochloric acid to precipitate the product.
- Filter, wash with water, and dry to obtain 6-bromo-2-pyridinecarboxylic acid.

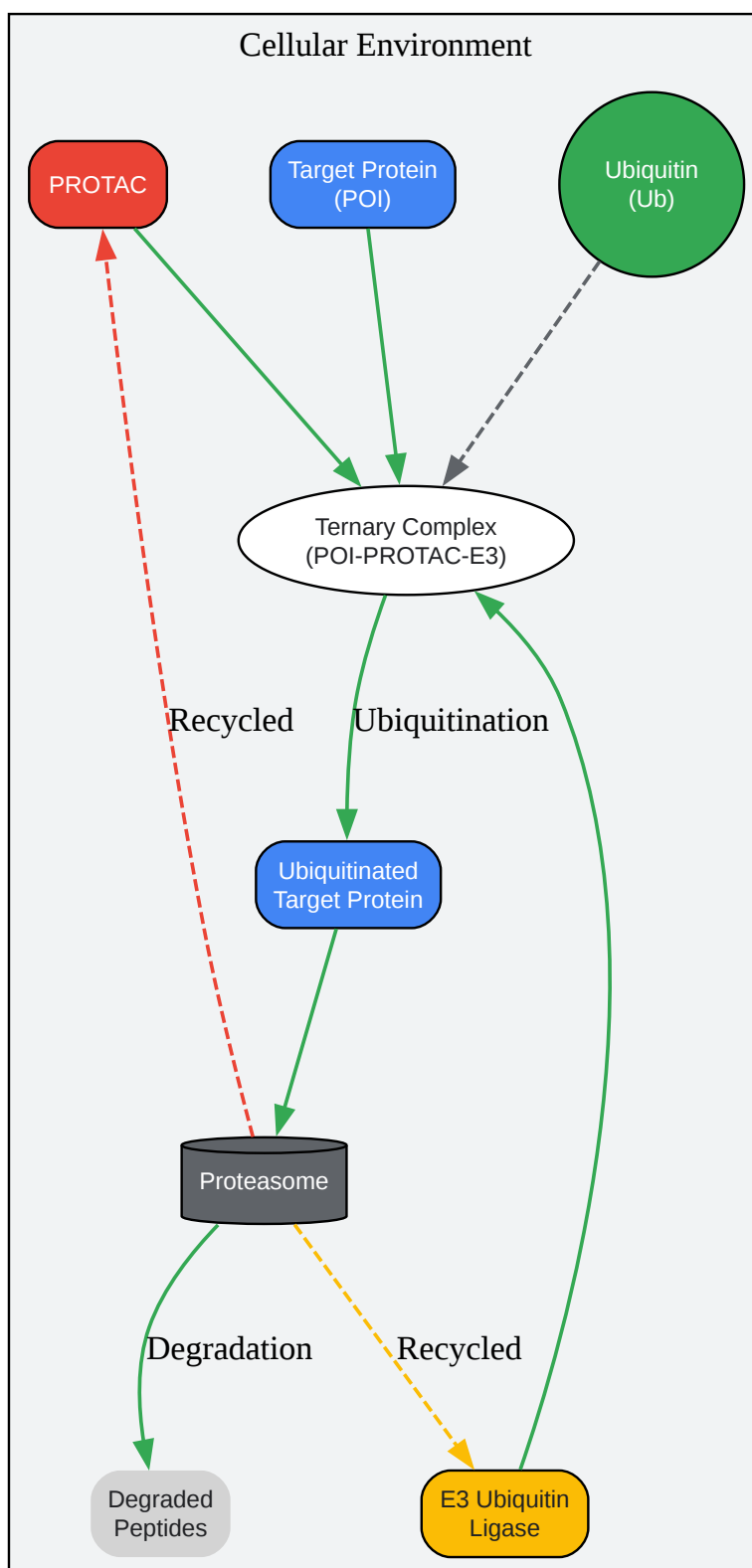
Step 2: Esterification

- To a flask, add the 6-bromo-2-pyridinecarboxylic acid obtained in the previous step, anhydrous methanol, and a catalytic amount of p-toluenesulfonic acid.
- Reflux the mixture for 2-8 hours with stirring.

- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
- Recrystallize the crude product from a suitable solvent mixture (e.g., ethyl acetate/petroleum ether) to obtain the pure 6-bromo-2-pyridinecarboxylic acid methyl ester.

Signaling Pathway Diagram: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC, showcasing how it hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.



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Caption: Mechanism of PROTAC-mediated protein degradation.

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